molecular formula C15H11FO3 B595934 5-(3-Acetylphenyl)-2-fluorobenzoic acid CAS No. 1261991-55-2

5-(3-Acetylphenyl)-2-fluorobenzoic acid

Cat. No. B595934
M. Wt: 258.248
InChI Key: HLGJEERINMQHRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with amines . For example, isothiocyanates, which have a similar structure, can be synthesized from amines and phenyl isothiocyanate via a replacement reaction .


Molecular Structure Analysis

In terms of bonding, compounds with similar structures to 5-(3-Acetylphenyl)-2-fluorobenzoic acid, such as isocyanates, are closely related to carbon dioxide (CO2) and carbodiimides (C(NR)2). The C−N=C=O unit that defines isocyanates is planar, and the N=C=O linkage is nearly linear .


Chemical Reactions Analysis

Isocyanates, which have a similar structure to 5-(3-Acetylphenyl)-2-fluorobenzoic acid, are electrophiles and are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage .

Scientific Research Applications

Synthesis and Biological Activity

Various hydrazones and oxadiazoles were synthesized using 4-fluorobenzoic acid derivatives. These compounds were evaluated for antifungal, anti-inflammatory, cytotoxic, and antioxidant activities. One specific compound, 3-acetyl-5-(4-fluorophenyl)-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole, showed strong inhibition of NF-κB-dependent transcription and potent activity in reducing intracellular ROS generation (Koçyiğit-Kaymakçıoğlu et al., 2012).

Organic Synthesis Intermediates

Glycopeptide Synthesis

Fluorobenzoyl groups, including those derived from fluorobenzoic acid, have been utilized as protective groups in carbohydrate and glycopeptide synthesis. These groups have shown advantages in high stereoselectivity and ease of removal, improving the synthesis process of glycopeptides (Sjölin & Kihlberg, 2001).

Synthesis of Methyl 2-amino-5-fluorobenzoate

Methyl 2-amino-5-fluorobenzoate, a derivative of fluorobenzoic acid, was synthesized through a series of reactions including nitrification and esterification. The structure of the product was confirmed through various spectroscopic methods (Yin Jian-zhong, 2010).

Scalable Synthesis

A scalable synthesis process for 2,4-dichloro-5-fluorobenzoic acid was reported, demonstrating advantages in yield, time efficiency, and environmental friendliness. This process is relevant to the synthesis of similar fluorobenzoic acid derivatives (Guo, Yu, & Yu, 2018).

Safety And Hazards

The safety data sheet for a similar compound, phenyl isocyanate, indicates that it is flammable, harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is fatal if inhaled .

properties

IUPAC Name

5-(3-acetylphenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-9(17)10-3-2-4-11(7-10)12-5-6-14(16)13(8-12)15(18)19/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGJEERINMQHRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689744
Record name 3'-Acetyl-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Acetylphenyl)-2-fluorobenzoic acid

CAS RN

1261991-55-2
Record name 3'-Acetyl-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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